molecular formula C13H23NO3 B12997308 tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12997308
M. Wt: 241.33 g/mol
InChI Key: WFUCZHRGEDILTJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate: is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidine derivative with a cyclobutane precursor. The reaction conditions typically include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activity. It can be used as a scaffold for the design of new drugs with improved pharmacokinetic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may serve as a lead compound for the development of new medications targeting specific diseases.

    Industry: In the chemical industry, it is used as a precursor for the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to enzymes or receptors with high affinity, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl group.

    tert-Butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound contains a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-hydroxy-7,7-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-13(8-14)9(15)6-12(13,4)5/h9,15H,6-8H2,1-5H3

InChI Key

WFUCZHRGEDILTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CN(C2)C(=O)OC(C)(C)C)O)C

Origin of Product

United States

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